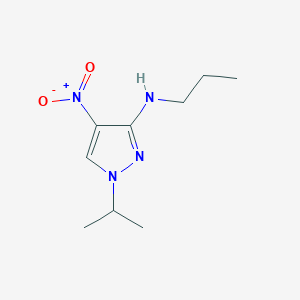![molecular formula C9H10N4O2 B2372388 1',3'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid CAS No. 1030620-57-5](/img/structure/B2372388.png)
1',3'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Polyaddition Reactions
- Polyaddition with Metal Complexes : A study conducted by Maślińska-Solich et al. (1995) explored the polyaddition of methacrolein dimer in the presence of polymeric Mn(II), Co(II), and Cu(II) complexes. This reaction forms a carboxylic acid, which undergoes self-condensation, illustrating the compound's utility in complex chemical reactions (Maślińska-Solich, A. et al., 1995).
Crystal Engineering
- Hydrogen-bonding Supramolecular Architectures : Wang et al. (2011) researched cocrystallization with 5-sulfosalicylic acid, highlighting the role of hydrogen-bonding in crystal engineering and host-guest chemistry. The study demonstrates the significance of carboxylic acids in forming stable crystal structures (Wang, L. et al., 2011).
Insulin-mimetic Activities
- Metal Complexes with Carboxylic Acids : Nakai et al. (2005) synthesized metal complexes with 3-hydroxypyridine-2-carboxylic acid, investigating their insulin-mimetic activities. This highlights the potential biomedical applications of such complexes involving carboxylic acids (Nakai, M. et al., 2005).
Amide Formation and Hydrogen Bonding
- Acid−Amide Hydrogen Bonding : A study by Wash et al. (1997) showed how a carboxylic acid acts in molecular recognition to form hydrogen-bonded dimers, essential for understanding intermolecular interactions in various chemical and biological systems (Wash, P. et al., 1997).
Catalysis in Organic Reactions
- Coordination Polymers for Tandem Reactions : Research by Karmakar et al. (2022) on Zn(II) coordination polymers with carboxylate ligands, such as 1',3'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid, showed their efficiency in catalyzing tandem deacetalization–Knoevenagel reactions. This illustrates the compound's role in facilitating complex organic reactions (Karmakar, A. et al., 2022).
Eigenschaften
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-5-6(4-13(2)12-5)7-3-8(9(14)15)11-10-7/h3-4H,1-2H3,(H,10,11)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDRJBGUCMZMDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NNC(=C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1',3'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2372305.png)




![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2372312.png)


![(Z)-ethyl 4-(((3,4-dimethoxyphenethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2372316.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide](/img/structure/B2372318.png)



![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2372326.png)